molecular formula C15H15BrMgO B14889868 3-(3,5-Dimethylphenoxymethyl)phenylmagnesium bromide

3-(3,5-Dimethylphenoxymethyl)phenylmagnesium bromide

Cat. No.: B14889868
M. Wt: 315.49 g/mol
InChI Key: MBZFMCXCZKWZPK-UHFFFAOYSA-M
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Description

3-(3,5-dimethylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(3,5-dimethylphenoxymethyl)bromobenzene with magnesium in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylphenoxymethyl)phenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in Suzuki and Negishi coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Alkyl Halides: Methyl iodide, ethyl bromide.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Alkanes: From nucleophilic substitution with alkyl halides.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

3-(3,5-dimethylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: Used to synthesize complex organic molecules.

    Pharmaceuticals: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: Used in the preparation of polymers and advanced materials.

    Biological Studies: Employed in the synthesis of biologically active compounds for research.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a leaving group, facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Morpholinylmethyl)phenylmagnesium bromide
  • 4-Benzyloxyphenylmagnesium bromide
  • 4-(N,N-Dimethyl)aniline magnesium bromide
  • 4-Chlorophenylmagnesium bromide

Uniqueness

3-(3,5-dimethylphenoxymethyl)phenylmagnesium bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its phenoxymethyl group provides additional stability and reactivity compared to other Grignard reagents.

Properties

Molecular Formula

C15H15BrMgO

Molecular Weight

315.49 g/mol

IUPAC Name

magnesium;1,3-dimethyl-5-(phenylmethoxy)benzene;bromide

InChI

InChI=1S/C15H15O.BrH.Mg/c1-12-8-13(2)10-15(9-12)16-11-14-6-4-3-5-7-14;;/h3-4,6-10H,11H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

MBZFMCXCZKWZPK-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C[C-]=C2)C.[Mg+2].[Br-]

Origin of Product

United States

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